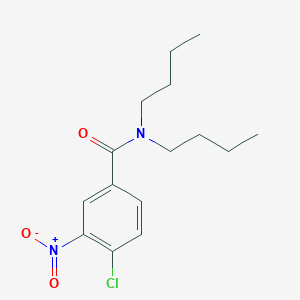![molecular formula C19H15ClN2O3S B4720325 N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)
N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide, commonly known as CPASB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPASB is a sulfonamide derivative and belongs to the family of benzamides. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of CPASB involves its interaction with various proteins and enzymes in the body. CPASB has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of misfolded proteins. By inhibiting proteasome activity, CPASB prevents the accumulation of misfolded proteins, which can lead to the development of neurodegenerative diseases.
CPASB has also been shown to interact with heat shock proteins (HSPs), which are involved in the folding and stabilization of proteins. By binding to HSPs, CPASB stabilizes misfolded proteins and prevents their aggregation, which can lead to the development of neurodegenerative diseases.
Biochemical and Physiological Effects
CPASB has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPASB has also been shown to inhibit the aggregation of Aβ and α-syn proteins, which are implicated in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPASB has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins. CPASB also has a high binding affinity for its target proteins, which allows for effective inhibition of their activity.
However, CPASB also has some limitations for laboratory experiments. It is a sulfonamide derivative, which can lead to off-target effects and toxicity. CPASB also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPASB. One area of research is the development of CPASB analogs with improved solubility and selectivity for target proteins. Another area of research is the investigation of CPASB's potential use in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of CPASB and its potential therapeutic applications in other diseases.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. CPASB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. While CPASB has shown promise as a potential therapeutic agent, further research is needed to fully understand its potential applications and limitations.
Applications De Recherche Scientifique
CPASB has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. CPASB has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, which are implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-8-12-16(13-9-15)21-19(23)14-6-10-17(11-7-14)22-26(24,25)18-4-2-1-3-5-18/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNWSETVRYMKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4720246.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)


![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)
![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![3-[(3-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4720308.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![3-cyclohexyl-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4720359.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)
